REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:5][CH2:6][CH:7]=[C:8]([CH3:10])[CH3:9])[CH:3]=[O:4].S([O-])([O-])=[O:12].[Na+].[Na+].B(O)(O)O.Cl.S(=O)=O.C(=O)([O-])[O-].[Na+].[Na+].C(=O)=O>C([O-])(=O)CCCCCCC/C=C\CCCCCCCC.[Na+].O>[CH3:1][CH:2]([CH2:5][CH2:6][CH:7]=[C:8]([CH3:10])[CH3:9])[CH:3]=[O:4].[CH3:1][CH:2]([CH2:5][CH2:6][CH2:7][C:8]([CH3:10])([OH:12])[CH3:9])[CH:3]=[O:4] |f:1.2.3,7.8.9,11.12|
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
490 g
|
Type
|
reactant
|
Smiles
|
CC(C=O)CCC=C(C)C
|
Name
|
|
Quantity
|
1072 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
326 g
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
1783 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The emulsion is added at 250° C. to a solution
|
Type
|
CUSTOM
|
Details
|
resulting in the formation of a white flocculant solid
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
CUSTOM
|
Details
|
to 30° C
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
is continued for 30 minutes whereupon a clear liquid
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
is formed
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture is extracted twice with 500 ml portions of toluene
|
Type
|
WASH
|
Details
|
The toluene extracts are washed with water
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)CCC=C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)CCCC(C)(O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 249 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:5][CH2:6][CH:7]=[C:8]([CH3:10])[CH3:9])[CH:3]=[O:4].S([O-])([O-])=[O:12].[Na+].[Na+].B(O)(O)O.Cl.S(=O)=O.C(=O)([O-])[O-].[Na+].[Na+].C(=O)=O>C([O-])(=O)CCCCCCC/C=C\CCCCCCCC.[Na+].O>[CH3:1][CH:2]([CH2:5][CH2:6][CH:7]=[C:8]([CH3:10])[CH3:9])[CH:3]=[O:4].[CH3:1][CH:2]([CH2:5][CH2:6][CH2:7][C:8]([CH3:10])([OH:12])[CH3:9])[CH:3]=[O:4] |f:1.2.3,7.8.9,11.12|
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
490 g
|
Type
|
reactant
|
Smiles
|
CC(C=O)CCC=C(C)C
|
Name
|
|
Quantity
|
1072 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
326 g
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
1783 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The emulsion is added at 250° C. to a solution
|
Type
|
CUSTOM
|
Details
|
resulting in the formation of a white flocculant solid
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
CUSTOM
|
Details
|
to 30° C
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
is continued for 30 minutes whereupon a clear liquid
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
is formed
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture is extracted twice with 500 ml portions of toluene
|
Type
|
WASH
|
Details
|
The toluene extracts are washed with water
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)CCC=C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)CCCC(C)(O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 249 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |